molecular formula C11H13ClO2 B14803852 Ethyl 2-chloro-3-phenylpropanoate CAS No. 7497-19-0

Ethyl 2-chloro-3-phenylpropanoate

Cat. No.: B14803852
CAS No.: 7497-19-0
M. Wt: 212.67 g/mol
InChI Key: UWZLUCLOMBQPFR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derivative of phenylpropanoic acid, characterized by the presence of a chloro group at the second carbon and an ethyl ester group at the terminal end. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-phenylpropanoate can be synthesized through the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate. The process involves the use of chlorodimethylsilane (HSiMe2Cl) as a chlorinating agent in the presence of a catalyst such as indium(III) chloride (InCl3). The reaction is typically carried out in an inert atmosphere using dichloromethane as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-3-phenylpropanoate is unique due to the presence of the chloro group, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

7497-19-0

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-chloro-3-phenylpropanoate

InChI

InChI=1S/C11H13ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

UWZLUCLOMBQPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)Cl

Origin of Product

United States

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